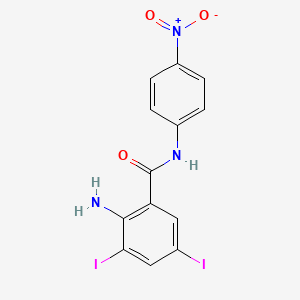![molecular formula C28H27N3O5S B12485873 N-[8,8-dimethyl-5-(morpholin-4-yl)-2-(phenylcarbonyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridin-1-yl]furan-2-carboxamide](/img/structure/B12485873.png)
N-[8,8-dimethyl-5-(morpholin-4-yl)-2-(phenylcarbonyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridin-1-yl]furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-BENZOYL-12,12-DIMETHYL-8-(MORPHOLIN-4-YL)-11-OXA-5-THIA-7-AZATRICYCLO[7400(2),?]TRIDECA-1,3,6,8-TETRAEN-3-YL]FURAN-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzoyl group, a morpholine ring, and a furan-2-carboxamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-BENZOYL-12,12-DIMETHYL-8-(MORPHOLIN-4-YL)-11-OXA-5-THIA-7-AZATRICYCLO[7.4.0.0(2),?]TRIDECA-1,3,6,8-TETRAEN-3-YL]FURAN-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tricyclic core, introduction of the benzoyl group, and the attachment of the morpholine ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities with high purity and minimal environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-BENZOYL-12,12-DIMETHYL-8-(MORPHOLIN-4-YL)-11-OXA-5-THIA-7-AZATRICYCLO[7.4.0.0(2),?]TRIDECA-1,3,6,8-TETRAEN-3-YL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.
Aplicaciones Científicas De Investigación
N-[4-BENZOYL-12,12-DIMETHYL-8-(MORPHOLIN-4-YL)-11-OXA-5-THIA-7-AZATRICYCLO[7.4.0.0(2),?]TRIDECA-1,3,6,8-TETRAEN-3-YL]FURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and delivery systems.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-[4-BENZOYL-12,12-DIMETHYL-8-(MORPHOLIN-4-YL)-11-OXA-5-THIA-7-AZATRICYCLO[7.4.0.0(2),?]TRIDECA-1,3,6,8-TETRAEN-3-YL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzoyl-containing molecules, morpholine derivatives, and furan-2-carboxamide analogs. These compounds may share some structural features and chemical properties with N-[4-BENZOYL-12,12-DIMETHYL-8-(MORPHOLIN-4-YL)-11-OXA-5-THIA-7-AZATRICYCLO[7.4.0.0(2),?]TRIDECA-1,3,6,8-TETRAEN-3-YL]FURAN-2-CARBOXAMIDE.
Uniqueness
The uniqueness of N-[4-BENZOYL-12,12-DIMETHYL-8-(MORPHOLIN-4-YL)-11-OXA-5-THIA-7-AZATRICYCLO[7.4.0.0(2),?]TRIDECA-1,3,6,8-TETRAEN-3-YL]FURAN-2-CARBOXAMIDE lies in its specific combination of functional groups and its tricyclic core structure. This unique arrangement of atoms and bonds gives the compound distinct chemical and biological properties that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C28H27N3O5S |
|---|---|
Peso molecular |
517.6 g/mol |
Nombre IUPAC |
N-(4-benzoyl-12,12-dimethyl-8-morpholin-4-yl-11-oxa-5-thia-7-azatricyclo[7.4.0.02,6]trideca-1(9),2(6),3,7-tetraen-3-yl)furan-2-carboxamide |
InChI |
InChI=1S/C28H27N3O5S/c1-28(2)15-18-19(16-36-28)25(31-10-13-34-14-11-31)30-27-21(18)22(29-26(33)20-9-6-12-35-20)24(37-27)23(32)17-7-4-3-5-8-17/h3-9,12H,10-11,13-16H2,1-2H3,(H,29,33) |
Clave InChI |
BMHTZTMLRQQCRH-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(CO1)C(=NC3=C2C(=C(S3)C(=O)C4=CC=CC=C4)NC(=O)C5=CC=CO5)N6CCOCC6)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[({2-[(2-Fluorophenyl)methoxy]phenyl}methyl)amino]adamantan-1-ol](/img/structure/B12485796.png)
![3-chloro-4-methoxy-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12485804.png)
![(4-{[(4-Chloro-2-methylphenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B12485805.png)
![3-[benzyl(2-hydroxyethyl)amino]-N-(2-fluorophenyl)propanamide](/img/structure/B12485807.png)
![N-benzyl-1-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methanamine](/img/structure/B12485814.png)
![4-[methyl(methylsulfonyl)amino]-N-(2-phenoxyphenyl)benzamide](/img/structure/B12485815.png)
![N-[2-(cyclopentylamino)ethyl]furan-2-carboxamide](/img/structure/B12485820.png)
![N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(4-methoxyphenyl)glycinamide](/img/structure/B12485822.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B12485823.png)
![3-(azepan-1-ylcarbonyl)-4-methoxy-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B12485827.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B12485844.png)

![5-Nitro-6-[2-(trifluoromethyl)phenyl]piperidin-2-one](/img/structure/B12485867.png)
![5-{[2-(propan-2-yloxy)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12485872.png)
